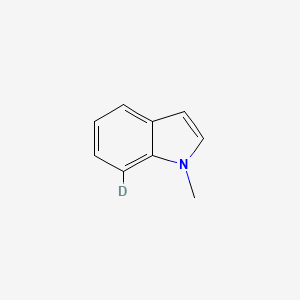

7-Deuterio-1-methylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

7-deuterio-1-methylindole |

InChI |

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i5D |

InChI Key |

BLRHMMGNCXNXJL-UICOGKGYSA-N |

Isomeric SMILES |

[2H]C1=C2C(=CC=C1)C=CN2C |

Canonical SMILES |

CN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 7-Deuterio-1-methylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 7-Deuterio-1-methylindole. Due to the limited availability of experimental data for this specific isotopologue, this document also includes data for the closely related compounds, 1-methylindole and 7-methylindole, to provide a comparative context for researchers.

Core Physical Properties

The introduction of a deuterium atom at the 7-position of 1-methylindole is expected to have a negligible effect on its bulk physical properties such as melting point, boiling point, and solubility. The primary difference will be in its molecular weight.

| Property | This compound | 1-Methylindole | 7-Methylindole |

| Molecular Formula | C₉H₈DN | C₉H₉N | C₉H₉N |

| Molecular Weight | 132.18 g/mol | 131.17 g/mol | 131.17 g/mol [1] |

| Melting Point | Data not available | Not applicable (liquid at room temperature) | 80-84 °C[2] |

| Boiling Point | Data not available | 236-239 °C[3][4] | 266 °C[2] |

| Appearance | Data not available | Deep yellow viscous liquid[3] | Very faintly beige fine plates[1] |

| Solubility | Data not available | Data not available | Slightly soluble in Chloroform and Methanol[2] |

Experimental Protocols

General Protocol for the Synthesis of 1-Methylindoles (Adaptable for this compound):

This protocol is based on the well-established N-methylation of an indole precursor. To synthesize this compound, the starting material would be 7-deuterioindole.

Materials:

-

7-Deuterioindole (starting material)

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation: Dissolve 7-deuterioindole in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere. Cool the solution in an ice bath. Add sodium hydride portion-wise with stirring. The reaction mixture will be stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the indolide anion.

-

Methylation: Cool the reaction mixture again in an ice bath. Add methyl iodide or dimethyl sulfate dropwise via a dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the deuterium at the 7-position can be confirmed by the absence of the corresponding proton signal in the ¹H NMR spectrum and by the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a deuterated compound like this compound.

References

An In-depth Technical Guide to the Synthesis of 7-Deuterio-1-methylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and mechanisms for the preparation of 7-deuterio-1-methylindole, a deuterated analog of the biologically relevant 1-methylindole scaffold. The synthesis of this isotopically labeled compound is crucial for various applications in drug discovery and development, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical methods. This document details the most viable synthetic route, encompassing the preparation of the starting material, regioselective halogenation, and the final deuterium incorporation step. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of this knowledge.

Introduction

Deuterium-labeled compounds have gained significant importance in the pharmaceutical sciences. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect, which can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties and a reduction in toxic metabolites. This compound serves as a valuable tool in the study of indole-containing drug candidates. This guide focuses on a robust and reproducible multi-step synthesis to achieve high levels of deuterium incorporation specifically at the C7 position of the 1-methylindole core.

Recommended Synthetic Pathway

A direct and selective deuteration of 1-methylindole at the C7 position is challenging due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position. Therefore, a multi-step approach is the most reliable method. The recommended synthetic pathway involves three key stages:

-

Synthesis of 1-methylindole: The starting material is prepared via N-methylation of indole.

-

Regioselective C7-Halogenation: Introduction of a halogen atom, preferably bromine, at the C7 position of 1-methylindole. This step is critical for directing the subsequent deuteration.

-

Lithium-Halogen Exchange and Deuteration: The 7-halo-1-methylindole is converted to its 7-lithio derivative, which is then quenched with a deuterium source to yield the final product.

The overall synthetic workflow is depicted below:

Experimental Protocols and Data

Synthesis of 1-Methylindole

The N-methylation of indole is a well-established transformation that can be achieved under various conditions. A common and efficient method involves the use of methyl iodide in the presence of a base.

Experimental Protocol:

In a reaction vessel, indole (1 equivalent) is dissolved in a suitable solvent such as acetone. To this solution, potassium hydroxide (5 equivalents) is added at 0°C. Methyl iodide (2 equivalents) is then added dropwise at the same temperature. The reaction mixture is subsequently heated to 40°C and stirred for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. After cooling to room temperature, dichloromethane is added, and the mixture is stirred for 30 minutes. The solid is removed by filtration. The filtrate is washed sequentially with water, 1M HCl, and again with water. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methylindole. Further purification can be achieved by recrystallization or distillation.[1]

Quantitative Data:

| Reactants | Product | Yield | Reference |

| Indole, Methyl Iodide, KOH | 1-Methylindole | High | [1] |

| Indole, Methyl Iodide, NaNH2 | 1-Methylindole | 80-85% |

Synthesis of 7-Bromo-1-methylindole

The regioselective bromination of 1-methylindole at the C7 position is the most critical and challenging step of this synthesis. While direct bromination often leads to substitution at other positions, specific conditions can favor the desired C7-isomer. The commercial availability of 7-bromo-1-methyl-1H-indole suggests the existence of reliable synthetic methods, although detailed procedures in peer-reviewed literature are scarce.[2] A plausible approach involves directed ortho-metalation strategies, though these add complexity. For the purpose of this guide, we will consider a hypothetical direct bromination that favors C7, while acknowledging that optimization would be required.

Conceptual Experimental Protocol (to be optimized):

To a solution of 1-methylindole (1 equivalent) in a suitable solvent (e.g., a non-polar solvent like carbon tetrachloride or a polar aprotic solvent like DMF), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction is monitored by GC-MS or LC-MS to maximize the formation of the 7-bromo isomer. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography to separate it from other isomers.

Quantitative Data:

Synthesis of this compound via Lithium-Halogen Exchange

This final step involves the conversion of the 7-bromo-1-methylindole to the desired deuterated product. The lithium-halogen exchange is a rapid and efficient reaction, typically carried out at low temperatures.

Experimental Protocol:

A solution of 7-bromo-1-methylindole (1 equivalent) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this solution, an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1 equivalents) is added dropwise. The reaction mixture is stirred at -78°C for a short period (typically 15-60 minutes) to allow for the complete formation of the 7-lithio-1-methylindole intermediate. Subsequently, deuterium oxide (D₂O, >2 equivalents) is added to quench the reaction. The mixture is then allowed to warm to room temperature. The reaction is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Quantitative Data:

| Starting Material | Product | Yield | Deuterium Incorporation | Reference |

| 7-Bromo-1-methylindole | This compound | Good to Excellent | >95% (expected) | General Procedure |

Reaction Mechanisms

N-Methylation of Indole

The N-methylation of indole proceeds via a standard nucleophilic substitution mechanism. The base deprotonates the indole nitrogen, forming the indolide anion, which then acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide.

Lithium-Halogen Exchange and Deuteration

The lithium-halogen exchange is believed to proceed through an "ate" complex intermediate. The organolithium reagent attacks the bromine atom of 7-bromo-1-methylindole, forming a transient intermediate which then collapses to the more stable 7-lithio-1-methylindole and the corresponding alkyl bromide. The highly nucleophilic and basic 7-lithio species is then quenched by the electrophilic deuterium of D₂O.

Conclusion

The synthesis of this compound is a multi-step process that relies on the strategic installation of a halogen at the C7 position to direct the final deuteration step. While the N-methylation and the lithium-halogen exchange/deuteration steps are relatively straightforward, the key to a successful synthesis lies in the development of a high-yield, regioselective C7-bromination of 1-methylindole. This guide provides a solid foundation for researchers to produce this valuable isotopically labeled compound for applications in drug discovery and development. Further research into optimizing the C7-halogenation step would be highly beneficial to the scientific community.

References

Spectroscopic Profile of 7-Deuterio-1-methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Deuterio-1-methylindole, a deuterated analog of 1-methylindole. Due to the limited availability of direct experimental data for this specific isotopologue, this document leverages the well-documented spectroscopic profile of 1-methylindole as a foundational reference. The guide outlines the anticipated shifts and changes in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra resulting from the deuterium substitution at the C7 position. This information is critical for researchers in medicinal chemistry, drug metabolism, and pharmacokinetics (DMPK) studies where isotopic labeling is a key tool.

Introduction to Spectroscopic Analysis of Isotopologues

Isotopic labeling, particularly with deuterium, is a powerful technique in drug discovery and development. It allows for the tracking of metabolic pathways, the elucidation of reaction mechanisms, and can be used to alter the pharmacokinetic properties of a drug molecule, a strategy known as the "deuterium effect." The successful synthesis and characterization of a deuterated compound like this compound rely on a thorough understanding of how the isotopic substitution impacts its spectroscopic signatures.

This guide will focus on the three primary spectroscopic techniques used for the structural elucidation of organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of a molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule through their vibrational frequencies.

Predicted Spectroscopic Data for this compound

The following sections detail the expected spectroscopic data for this compound, with direct comparisons to the known data for 1-methylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of a deuterium atom at the C7 position of 1-methylindole will have a noticeable effect on both the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

The most significant change in the ¹H NMR spectrum will be the disappearance of the signal corresponding to the proton at the C7 position. In the spectrum of 1-methylindole, this proton appears as a doublet of doublets. In the spectrum of this compound, this signal will be absent. Furthermore, the coupling patterns of the adjacent protons (H6) will be simplified due to the absence of coupling to the C7 proton. The chemical shifts of the remaining protons are expected to be largely unaffected.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon atom directly bonded to the deuterium (C7) will exhibit a characteristic triplet multiplicity due to coupling with the deuterium nucleus (spin I = 1). This is in contrast to the doublet observed for a protonated carbon. The chemical shift of the C7 carbon will also experience a slight upfield shift, a phenomenon known as the isotopic shift. The chemical shifts of the other carbon atoms should remain largely unchanged.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Position | Expected Chemical Shift (ppm) for this compound | ¹H NMR Data for 1-methylindole (ppm)[1] |

| H2 | ~7.10 | 7.082 |

| H3 | ~6.45 | 6.434 |

| H4 | ~7.60 | 7.600 |

| H5 | ~7.20 | 7.215 |

| H6 | ~7.15 | 7.178 |

| H7 | Signal Absent | ~7.00 |

| N-CH₃ | ~3.75 | 3.576 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Position | Expected Chemical Shift (ppm) for this compound | ¹³C NMR Data for 1-methylindole (ppm) |

| C2 | ~128.5 | 128.7 |

| C3 | ~100.9 | 101.1 |

| C3a | ~128.9 | 129.1 |

| C4 | ~120.8 | 121.0 |

| C5 | ~120.0 | 120.2 |

| C6 | ~119.2 | 119.4 |

| C7 | ~109.5 (triplet) | 109.7 |

| C7a | ~136.8 | 137.0 |

| N-CH₃ | ~32.8 | 33.0 |

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The molecular weight of this compound will be one mass unit higher than that of 1-methylindole.

-

1-methylindole (C₉H₉N): Molecular Weight = 131.17 g/mol [2]

-

This compound (C₉H₈DN): Molecular Weight = 132.18 g/mol

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 132. The fragmentation pattern should be similar to that of 1-methylindole, with key fragments also showing a +1 mass shift if they retain the deuterium atom.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z for this compound | m/z for 1-methylindole[3][4] |

| [M]⁺ | 132 | 131 |

| [M-H]⁺ / [M-D]⁺ | 131 / 130 | 130 |

| [M-CH₃]⁺ | 117 | 116 |

Infrared (IR) Spectroscopy

The substitution of a hydrogen atom with a deuterium atom will result in a noticeable shift in the vibrational frequency of the C-D bond compared to the C-H bond. According to Hooke's Law, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Since deuterium is heavier than hydrogen, the C-D stretching and bending vibrations will occur at lower wavenumbers (cm⁻¹) than the corresponding C-H vibrations.

-

C-H stretch (aromatic): Typically observed around 3100-3000 cm⁻¹.

-

C-D stretch (aromatic): Expected to be observed around 2300-2200 cm⁻¹.

The rest of the IR spectrum of this compound is expected to be very similar to that of 1-methylindole.

Table 4: Predicted Key IR Absorptions for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Wavenumber (cm⁻¹) for 1-methylindole[4] |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (N-CH₃) | 2950-2850 | 2950-2850 |

| Aromatic C-D Stretch | 2300-2200 | N/A |

| C=C Stretch (aromatic) | 1600-1450 | 1600-1450 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy

A sample of 5-10 mg of this compound should be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger sample size (20-50 mg) and a longer acquisition time may be necessary to obtain a good signal-to-noise ratio.

Mass Spectrometry

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common method for analyzing small, volatile molecules like 1-methylindole and its deuterated analog. The instrument is scanned over a mass range that includes the expected molecular ion peak (e.g., m/z 50-200).

Infrared (IR) Spectroscopy

A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the sample in a solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄) can be used. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound based on the known data of its non-deuterated analog. The key anticipated changes include the absence of the H7 signal in the ¹H NMR spectrum, the appearance of a triplet for the C7 signal in the ¹³C NMR spectrum, a one-mass-unit increase in the molecular ion peak in the mass spectrum, and the appearance of a C-D stretching vibration at a lower wavenumber in the IR spectrum. These spectroscopic signatures will be crucial for the unambiguous identification and characterization of this compound in research and development settings.

References

Navigating the Acquisition and Application of 7-Deuterio-1-methylindole: A Technical Guide

For researchers, scientists, and drug development professionals, the incorporation of isotopically labeled compounds is a critical step in elucidating metabolic pathways, quantifying metabolites, and enhancing the pharmacokinetic profiles of drug candidates. This guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of 7-Deuterio-1-methylindole, a specialized deuterated analog of 1-methylindole.

Commercial Availability and Procurement

Below is a table of potential suppliers for the custom synthesis of this compound. Researchers are advised to contact these companies directly to request a quote and discuss their specific requirements.

| Supplier | Service | Contact Information |

| Cambridge Isotope Laboratories, Inc. | Custom Synthesis of Stable Isotope-Labeled Compounds | Inquire via website |

| Pharmaffiliates | Custom Synthesis of Deuterated Compounds | Inquire via website |

| Manchester Organics | Custom Synthesis, Organic Synthesis | Inquire via website |

Synthesis of this compound: An Adapted Protocol

Method 1: Starting from 7-Deuterioindole

This is the most direct approach. The synthesis would involve the N-methylation of 7-deuterioindole. The 7-deuterioindole starting material would need to be either commercially sourced (if available from a specialty supplier) or synthesized separately.

Method 2: H/D Exchange on 1-Methylindole

This method involves first synthesizing 1-methylindole using the standard procedure and then performing a hydrogen-deuterium exchange reaction to introduce the deuterium at the 7-position. This would likely involve a regioselective H/D exchange protocol, potentially using a deuterated acid or a metal catalyst in the presence of a deuterium source.

Adapted Experimental Protocol (N-methylation of Indole)

This protocol details the synthesis of the non-deuterated 1-methylindole, which is the precursor for Method 2, or would be the same procedure used in Method 1 but with 7-deuterioindole as the starting material.

Materials:

-

Indole (or 7-Deuterioindole)

-

Sodium amide (NaNH₂) or Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous ether

-

Liquid ammonia (if using sodium amide)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Indole Anion: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a suspension of sodium amide or sodium hydride in anhydrous ether is prepared under an inert atmosphere (e.g., nitrogen or argon). A solution of indole (or 7-deuterioindole) in anhydrous ether is then added dropwise with stirring. The reaction mixture is stirred until the evolution of hydrogen (with NaH) or ammonia (with NaNH₂) ceases, indicating the formation of the sodium salt of indole.

-

N-Methylation: A solution of methyl iodide in anhydrous ether is added dropwise to the stirred suspension of the indole salt. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at room temperature or with gentle heating to ensure the completion of the reaction.

-

Work-up: The reaction is quenched by the careful addition of water. The ether layer is separated, and the aqueous layer is extracted with additional portions of ether. The combined ether extracts are washed with water and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude 1-methylindole is purified by vacuum distillation.

Applications and Experimental Workflows

Deuterated compounds like this compound are invaluable tools in drug discovery and development, primarily due to the kinetic isotope effect. The substitution of a hydrogen atom with a deuterium atom can slow down the rate of metabolic reactions that involve the cleavage of the C-H bond, a common pathway for drug metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of reactive metabolites.

Experimental Workflow: Metabolic Stability Assay

The following diagram illustrates a typical experimental workflow for assessing the metabolic stability of a compound using liver microsomes, a common in vitro model. In this workflow, both the deuterated and non-deuterated compounds are incubated with liver microsomes, and their degradation over time is monitored by LC-MS/MS.

Potential Signaling Pathway Involvement

Indole-containing molecules, such as the endogenous neurotransmitter serotonin (5-hydroxytryptamine), play crucial roles in a vast array of physiological processes by interacting with various receptors and signaling pathways. While the specific biological targets of 1-methylindole are not as well-characterized, it is plausible that it or its metabolites could interact with pathways modulated by other indole derivatives.

The following diagram provides a simplified, representative overview of a G-protein coupled receptor (GPCR) signaling cascade, a common mechanism through which neurotransmitters like serotonin exert their effects. An indole-containing compound could potentially act as an agonist or antagonist at such a receptor.

References

The Kinetic Isotope Effect of Deuterated Indoles: A Technical Guide for Mechanistic Elucidation in Chemical Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms. By replacing an atom with one of its heavier isotopes, typically hydrogen (¹H) with deuterium (²H or D), subtle changes in reaction rates can be observed. These changes, quantified as the ratio of the rate constants (kH/kD), provide profound insights into the rate-determining step (RDS) of a chemical transformation. For the indole scaffold, a ubiquitous motif in pharmaceuticals, natural products, and functional materials, understanding the KIE of its deuterated analogues is paramount for optimizing synthetic routes, designing novel catalysts, and predicting metabolic pathways. This guide provides an in-depth analysis of the KIE of deuterated indoles in various chemical reactions, complete with quantitative data, detailed experimental protocols, and visual aids to clarify core concepts.

The Significance of KIE in Indole Chemistry

The C-H bonds of the indole ring exhibit different reactivities, with the C3 position being the most nucleophilic, followed by C2, and then the positions on the benzene ring (C4-C7). The cleavage of a specific C-H bond is often the key step in many functionalization reactions. A primary KIE (typically kH/kD > 2) is observed when the C-H bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. Conversely, a small or non-existent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step before or after the RDS, or is not involved at all. Secondary KIEs, which are smaller effects, can provide information about changes in hybridization at the carbon atom of interest during the reaction.

In drug development, deuterating metabolically labile positions on an indole-containing drug molecule can significantly slow down its rate of metabolism by cytochrome P450 enzymes, a phenomenon known as the "metabolic switch." This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced toxic metabolites.

Quantitative Kinetic Isotope Effect Data for Indole Reactions

The following table summarizes experimentally determined KIE values for a variety of reactions involving deuterated indoles. This data serves as a valuable reference for researchers investigating similar transformations.

| Reaction Type | Indole Position | Catalyst/Reagent | kH/kD Value | Interpretation |

| Palladium-Catalyzed Direct Arylation | C7 | Pd(OAc)₂ | 1.2 | C-H bond cleavage is not the rate-determining step.[1] |

| Enzymatic Reaction with Tryptophan Synthase | C3 | Tryptophan Synthase | 1.4 - 2.0 | C-H bond cleavage is part of the rate-determining step. |

| Acid-Catalyzed Rearrangement | C3a/N1 (of Tetrahydrocarbazole) | Acid | 1.13 (secondary KIE) | Change in hybridization at the carbon adjacent to the deuterated position. |

Experimental Protocols

Accurate determination of KIE values relies on careful experimental design and precise analytical techniques. The following sections detail the key methodologies.

Synthesis of Deuterated Indoles

The prerequisite for any KIE study is the synthesis of the specifically deuterated indole isotopologue. Acid-catalyzed hydrogen-deuterium (H-D) exchange is a common and effective method.

Protocol for Selective C2 and C3 Deuteration: [2][3]

-

Materials: Indole, Palladium(II) acetate (Pd(OAc)₂), Sodium acetate (NaOAc), Deuterated acetic acid (CD₃CO₂D), Dioxane, Potassium carbonate (K₂CO₃), Methanol (MeOH), Water (H₂O).

-

Procedure for C2/C3-deuteration:

-

In a sealed tube, dissolve the indole substrate (0.4 mmol) in a mixture of 1,4-dioxane (3 mL) and CD₃CO₂D (1.2 mL).

-

Add Pd(OAc)₂ (10 mol %) and NaOAc (1.5 equivalents).

-

Heat the mixture at 120 °C for 16 hours.

-

After cooling, the reaction mixture can be filtered through silica gel and the solvent removed in vacuo to isolate the C2/C3-deuterated indole. The level of deuteration at each position can be quantified by ¹H NMR spectroscopy.[2]

-

-

Procedure for Selective C2-deuteration (Reverse Exchange):

-

Following the C2/C3-deuteration procedure, dissolve the crude product in a mixture of MeOH (1.2 mL) and H₂O (0.4 mL).

-

Add K₂CO₃ (0.5 equivalents) and heat at 80 °C for 16 hours. This selectively removes the deuterium from the more acidic C3 position.

-

Isolate the C2-deuterated product after an appropriate workup.

-

-

Procedure for Selective C3-deuteration (Metal-Free):

-

In a sealed tube, dissolve the indole substrate (0.4 mmol) in a mixture of 1,4-dioxane (3 mL) and CD₃CO₂D (1.2 mL).

-

Heat the mixture at 80 °C for 16 hours.

-

Isolate the C3-deuterated product after an appropriate workup.[3]

-

Protocol for Benzene Ring Deuteration (C4-C7): [4]

-

Materials: 3-substituted indole, Deuterated sulfuric acid (D₂SO₄), Deuterated methanol (CD₃OD).

-

Procedure:

-

Prepare a 20 wt % solution of D₂SO₄ in CD₃OD.

-

Dissolve the 3-substituted indole in this solution (0.1 M).

-

Heat the solution in a sealed tube at 60-90 °C.

-

Monitor the reaction progress by ¹H NMR spectroscopy.

-

Upon completion, carefully quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry, and concentrate to yield the deuterated indole.

-

KIE Measurement Methodologies

Two primary methods are used to determine the KIE: parallel experiments and competition experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

Natural abundance of deuterium and its significance in chemistry

An In-depth Technical Guide on the Natural Abundance of Deuterium and its Significance in Chemistry

Abstract

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, holds significant importance across various scientific disciplines, particularly in chemistry and pharmacology.[1] Though its natural abundance is low, its unique physical and chemical properties, stemming from its increased mass compared to protium (¹H), give rise to the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating reaction mechanisms and has been strategically employed in drug development to enhance the metabolic stability and safety profiles of therapeutic agents. This guide provides a comprehensive overview of the natural abundance of deuterium, the principles of the kinetic isotope effect, and its applications, with a focus on drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Natural Abundance of Deuterium

Deuterium was first discovered in 1931 by American chemist Harold Urey, a discovery that earned him the Nobel Prize in Chemistry in 1934.[2] It is a naturally occurring isotope of hydrogen, with a nucleus containing one proton and one neutron.[3] This contrasts with the far more common protium isotope (¹H), which has only a proton in its nucleus.[2]

The natural abundance of deuterium on Earth is approximately 0.0156%, meaning about 1 in every 6,420 hydrogen atoms is deuterium.[2] This abundance can vary slightly depending on the geographical location and the source. The majority of deuterium found in nature was synthesized during the Big Bang, approximately 13.8 billion years ago.[2] Its abundance is a key data point in cosmological models.[2] The following table summarizes the natural abundance of deuterium in various environments.

| Environment | Abundance (parts per million, ppm) | Ratio of Deuterium to Protium (²H/¹H) | Citation |

| Earth (Average) | 156 | ~1:6,420 | [2] |

| Ocean Water (VSMOW Standard) | 155.76 | ~1:6,420 | [2] |

| Jupiter's Atmosphere | 26 | ~1:38,500 | [2] |

| Interstellar Space | 15 | ~1:66,700 | [2] |

| Primordial (Post-Big Bang) | 26 | ~1:38,500 | [2] |

The Kinetic Isotope Effect (KIE)

The doubling of mass between protium and deuterium is the largest relative mass change between stable isotopes of any element, leading to significant differences in chemical and physical properties.[4][5] One of the most important consequences of this mass difference is the kinetic isotope effect (KIE).

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond.[1][6] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step proceed faster than the equivalent reaction where the hydrogen is replaced by deuterium.[7] This is because more energy is required to break the stronger C-D bond.[6]

The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD):

KIE = kH / kD

For a primary KIE, where the bond to the isotope is broken in the rate-limiting step, the rate of a reaction involving a C-¹H bond is typically 6 to 10 times faster than that of a C-²H bond.[1][4] Secondary KIEs, where the isotopically labeled bond is not broken, are much smaller but can still provide valuable mechanistic insights.[4][8]

Significance in Chemistry: Elucidating Reaction Mechanisms

The KIE is an invaluable tool for studying reaction mechanisms in organic chemistry.[7] By selectively replacing a hydrogen atom with deuterium at a specific position in a molecule and observing a significant change in the reaction rate (a KIE > 2), chemists can confirm that the cleavage of that particular C-H bond is part of the rate-determining step.[6] This experimental evidence helps to distinguish between proposed mechanistic pathways and understand the transition state of a reaction.[4]

Significance in Drug Development: Improving Metabolic Stability

In drug discovery, the KIE is strategically utilized to improve the pharmacokinetic properties of drug candidates.[9] Many drugs are cleared from the body through metabolic processes, often mediated by cytochrome P450 (CYP450) enzymes, which frequently involve the oxidative cleavage of C-H bonds.[1][10]

By replacing a hydrogen atom with a deuterium atom at a known site of metabolism (a "metabolic soft spot"), the rate of this metabolic breakdown can be significantly slowed.[11] This strategy, often called the "deuterium switch," can lead to several therapeutic benefits:[1][9]

-

Improved Metabolic Stability: The stronger C-D bond slows the rate of enzymatic cleavage, reducing the rate of systemic clearance.[1]

-

Increased Drug Half-life: Slower metabolism leads to a longer biological half-life, which can allow for lower or less frequent dosing.[1][9]

-

Reduced Toxic Metabolites: If a C-H bond cleavage leads to the formation of a toxic metabolite, deuteration can shunt metabolism towards other, safer pathways.[1][12]

-

Enhanced Efficacy and Safety: An improved pharmacokinetic profile can result in greater drug exposure and a better safety margin.[9]

The logical workflow for applying the deuterium switch in drug development is illustrated below.

Caption: Logic diagram of the deuterium switch strategy in drug development.

Deutetrabenazine, approved by the FDA in 2017, was the first deuterated drug to come to market, validating this approach.[9]

Experimental Protocols

Protocol for Measuring Deuterium Abundance

The isotopic composition of a sample can be precisely determined using isotope-ratio mass spectrometry (IRMS).[13]

Objective: To quantify the ²H/¹H ratio in a given sample.

Methodology:

-

Sample Preparation: The sample (e.g., a purified compound or biological fluid) is combusted at high temperature in an elemental analyzer. This converts all hydrogen in the sample to H₂ gas. Water samples are typically reduced over hot chromium.

-

Gas Chromatography (GC): The resulting gases are passed through a GC column to separate the H₂ gas from other combustion products (e.g., N₂, CO₂).

-

Introduction to Mass Spectrometer: The purified H₂ gas is introduced into the ion source of the mass spectrometer.

-

Ionization and Analysis: The gas is ionized, and the resulting ions (¹H¹H⁺ at m/z=2 and ¹H²H⁺ at m/z=3) are accelerated and separated based on their mass-to-charge ratio.

-

Detection and Quantification: Sensitive detectors measure the ion currents for each isotopic species. The ratio of the ion currents (m/z 3 to m/z 2) is used to calculate the precise deuterium abundance relative to a known standard.

Protocol for Measuring the Kinetic Isotope Effect

Measuring the KIE involves comparing the reaction rates of a deuterated and non-deuterated reactant.[13] The competitive method is highly precise for this purpose.[13]

Objective: To determine the KIE for a chemical or enzymatic reaction.

Methodology:

-

Substrate Synthesis: Synthesize the non-deuterated ("light") substrate and the specifically deuterium-labeled ("heavy") substrate.

-

Reaction Setup (Competitive Method): A mixture containing a known ratio of the light and heavy substrates is prepared. The reaction is initiated by adding the enzyme or reagent.

-

Reaction Progression: The reaction is allowed to proceed to a specific, partial level of completion (typically 10-50%). It is crucial not to let the reaction go to completion.

-

Quenching and Separation: The reaction is stopped (quenched). The remaining, unreacted substrate is separated from the product. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or solid-phase extraction.

-

Isotopic Analysis: The isotopic ratio (heavy vs. light) of the recovered starting material or the formed product is measured accurately using mass spectrometry or NMR.[13]

-

KIE Calculation: The KIE is calculated from the change in the isotopic ratio of the substrate pool or the isotopic ratio of the product, relative to the initial ratio of the starting materials.

The following diagram outlines a typical workflow for a competitive KIE experiment.

Caption: Experimental workflow for measuring the Kinetic Isotope Effect (KIE).

Conclusion

While constituting only a minor fraction of naturally occurring hydrogen, deuterium's unique mass gives rise to the profoundly significant kinetic isotope effect. This phenomenon provides chemists with a subtle yet powerful probe for investigating reaction mechanisms. For drug development professionals, the strategic incorporation of deuterium offers a rational and effective method to overcome challenges related to metabolic instability, leading to the creation of safer and more efficacious medicines with improved pharmacokinetic profiles. The continued application of deuterium-based strategies promises to be a valuable and enduring tool in advancing chemical and pharmaceutical sciences.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Heavy water - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Use of Stable Isotopes in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular biochemistry that static metabolite measurements alone cannot provide. By replacing common atoms with their heavier, non-radioactive counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can track the fate of metabolic precursors through intricate biochemical networks.[1][2] This technique provides invaluable insights into nutrient utilization, pathway activity, and the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and metabolic disorders.[1] For drug development, stable isotope tracing offers a powerful method to elucidate mechanisms of action, identify off-target effects, and discover novel therapeutic targets by observing how a compound alters metabolic fluxes.[3]

This technical guide provides a comprehensive overview of the principles and applications of stable isotope tracing in metabolic studies. It details experimental protocols for commonly used tracers, presents quantitative data from key studies, and illustrates important concepts with clear diagrams.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in introducing a substrate labeled with a stable isotope into a biological system and monitoring the incorporation of the isotope into downstream metabolites.[2] Because stable isotopes are chemically identical to their lighter counterparts, they are processed by enzymes in the same manner, serving as faithful reporters of metabolic activity.[2][4] The primary analytical techniques used to detect and quantify the incorporation of stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] These methods can distinguish between molecules of different masses (isotopologues) or different isotopic arrangements within a molecule (isotopomers), providing a detailed picture of metabolic pathways.[3]

Advantages of Stable Isotopes:

-

Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation hazard, making them safe for use in a wide range of in vitro and in vivo studies, including those involving human subjects.[2]

-

Versatility: A wide variety of biologically relevant molecules can be labeled with stable isotopes, allowing for the investigation of numerous metabolic pathways.

-

Detailed Information: High-resolution mass spectrometry can provide detailed information on the positional labeling of metabolites, offering deeper insights into specific enzyme activities and pathway branch points.

Experimental Design and Workflow

A well-designed stable isotope tracing experiment is crucial for obtaining meaningful and interpretable data. The general workflow involves several key stages, from tracer selection to data analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope tracing experiment in cultured cells.

Key Experimental Protocols

Detailed and consistent protocols are essential for the reproducibility of stable isotope tracing experiments. Below are methodologies for two of the most common tracing experiments: ¹³C-glucose and ¹⁵N-glutamine tracing in mammalian cells.

Protocol 1: ¹³C-Glucose Tracing in Mammalian Cells

This protocol is designed to trace the metabolic fate of glucose carbons through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

1. Cell Culture and Tracer Incubation:

-

Culture mammalian cells to the desired confluency (typically 70-80%) in standard culture medium.

-

Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM).

-

Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-glucose labeling medium.

-

Incubate the cells for a time course determined by the pathways of interest. For glycolysis, a few minutes to an hour is often sufficient, while labeling of TCA cycle intermediates and downstream biosynthetic pathways may require several hours to reach a steady state.[5]

2. Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add a pre-chilled extraction solvent, typically 80% methanol, to the culture plate.[6]

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Incubate the samples at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge the samples at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

3. LC-MS Analysis:

-

Dry the metabolite extract using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the ¹³C-labeled metabolites.

Protocol 2: ¹⁵N-Glutamine Tracing in Mammalian Cells

This protocol tracks the fate of glutamine-derived nitrogen, which is crucial for the synthesis of amino acids, nucleotides, and other nitrogen-containing compounds.

1. Cell Culture and Tracer Incubation:

-

Culture cells as described for ¹³C-glucose tracing.

-

Prepare the labeling medium by supplementing glutamine-free medium with [α-¹⁵N]-glutamine or [γ-¹⁵N]-glutamine, depending on the specific nitrogen atom to be traced.

-

Remove the standard medium, wash with PBS, and add the pre-warmed ¹⁵N-glutamine labeling medium.

-

Incubate for a duration appropriate for the pathways under investigation. The incorporation of nitrogen into nucleotides can take several hours.

2. Quenching and Metabolite Extraction:

-

Follow the same quenching and extraction procedure as described for ¹³C-glucose tracing to ensure rapid cessation of metabolic activity and efficient extraction of polar metabolites.

3. LC-MS/MS Analysis:

-

Prepare the samples for LC-MS analysis as described above.

-

Utilize a targeted LC-MS/MS approach to specifically detect and quantify the incorporation of ¹⁵N into downstream metabolites such as other amino acids and nucleotides.

Data Presentation: Quantitative Insights from Stable Isotope Tracing

The power of stable isotope tracing lies in its ability to provide quantitative data on metabolic fluxes. The following tables summarize representative data from studies using ¹³C-glucose and ¹⁵N-glutamine tracers.

Table 1: Metabolic Flux Ratios in Cancer Cells using ¹³C-Glucose

This table presents the relative contribution of glucose to various metabolic pathways in a cancer cell line, as determined by ¹³C metabolic flux analysis. The values represent the percentage of the metabolite pool derived from glucose.

| Metabolite | Isotope Enrichment (M+n) | Contribution from Glucose (%) |

| Lactate | M+3 | 95 ± 2 |

| Citrate | M+2 | 45 ± 5 |

| Malate | M+2 | 40 ± 4 |

| Aspartate | M+2 | 38 ± 5 |

| Ribose-5-phosphate | M+5 | 85 ± 3 |

Data are representative and compiled from typical results seen in cancer cell lines with high glycolytic rates.

Table 2: ¹⁵N-Glutamine Tracing and Nitrogen Contribution to Nucleotides

This table shows the fractional contribution of glutamine nitrogen to the synthesis of purine and pyrimidine nucleotides in a proliferating cell line.

| Nucleotide | Isotope Enrichment (M+n) | Contribution from Glutamine Nitrogen (%) |

| Adenosine Monophosphate (AMP) | M+1 | 25 ± 3 |

| Guanosine Monophosphate (GMP) | M+2 | 48 ± 4 |

| Uridine Monophosphate (UMP) | M+1 | 35 ± 2 |

| Cytidine Monophosphate (CMP) | M+1 | 33 ± 3 |

Data are representative and illustrate the significant role of glutamine as a nitrogen donor in nucleotide biosynthesis.

Visualization of Metabolic Pathways and Logical Relationships

Visualizing the flow of atoms through metabolic pathways is crucial for interpreting stable isotope tracing data. The following diagrams, created using the Graphviz DOT language, illustrate key metabolic pathways and the fate of labeled atoms.

Glycolysis Pathway with ¹³C-Glucose Tracing

This diagram shows the flow of the six carbons from glucose through the glycolytic pathway. The red dots indicate the ¹³C atoms from a [U-¹³C₆]-glucose tracer.

TCA Cycle with ¹³C-Glucose and ¹⁵N-Glutamine Tracing

This diagram illustrates how carbons from glucose (via Acetyl-CoA) and both carbon and nitrogen from glutamine enter and are metabolized within the TCA cycle. Red dots represent ¹³C from glucose, and the blue 'N' represents ¹⁵N from glutamine.

Applications in Drug Development

Stable isotope tracing is a powerful tool in the pharmaceutical industry for:

-

Target Engagement and Mechanism of Action Studies: By tracing the metabolic fate of a labeled substrate, researchers can determine if a drug candidate is hitting its intended target and modulating the expected metabolic pathway.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Labeled compounds can be used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing crucial data for PK/PD modeling.

-

Toxicity and Off-Target Effect Assessment: Alterations in metabolic pathways unrelated to the drug's primary target can be identified, providing early warnings of potential toxicity.

-

Biomarker Discovery: Metabolic changes induced by a drug can be identified and validated as biomarkers of drug efficacy or patient response.

Conclusion

Stable isotope tracing provides a dynamic and quantitative lens through which to view cellular metabolism. Its applications range from fundamental biological research to the development of new therapeutics. By carefully designing and executing these experiments, and by leveraging powerful analytical and computational tools, researchers can uncover the intricate metabolic adaptations that drive health and disease. This in-depth understanding of metabolic networks is crucial for identifying novel drug targets and developing more effective and personalized medicines.

References

Methodological & Application

Application Note: High-Throughput Quantification of 1-Methylindole in Biological Matrices using 7-Deuterio-1-methylindole as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-methylindole in biological matrices, such as plasma or serum. The use of a stable isotope-labeled internal standard, 7-Deuterio-1-methylindole, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3][4] This protocol is intended for researchers in drug metabolism, pharmacokinetics (DMPK), and related fields who require reliable quantification of 1-methylindole.

Introduction

1-Methylindole is a metabolite of interest in various biological and pharmaceutical studies. Accurate and precise quantification of this compound in complex biological matrices is crucial for understanding its physiological roles and pharmacokinetic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[2][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1][4][5] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby correcting for matrix effects and variations in sample processing and instrument response.[3][4][5] This application note provides a detailed protocol for the quantification of 1-methylindole using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

1-Methylindole (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized, 18 MΩ·cm or higher

-

Biological matrix (e.g., human plasma, mouse serum)

Sample Preparation

A protein precipitation method is employed for sample cleanup.[6][7]

-

Thaw biological samples (e.g., plasma, serum) on ice.

-

Prepare a working solution of the internal standard (this compound) in acetonitrile at a concentration of 100 ng/mL.

-

In a microcentrifuge tube, add 50 µL of the biological sample.

-

Add 150 µL of the internal standard working solution to the sample.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

LC System: A standard UHPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) %B 0.0 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |

Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 1-Methylindole 132.1 117.1 25 | this compound | 133.1 | 118.1 | 25 |

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 49,500 | 13.232 |

| 1000 | 1,320,000 | 50,100 | 26.347 |

Linearity: R² > 0.99

Quality Control (QC) Samples

QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 3 | 2.9 | 96.7 | 4.5 |

| Mid QC | 75 | 78 | 104.0 | 3.2 |

| High QC | 750 | 735 | 98.0 | 2.8 |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of 1-methylindole.

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

- 1. cerilliant.com [cerilliant.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Indole-Containing Analytes Using 7-Deuterio-1-methylindole by LC-MS/MS

Dr. Emily Carter, Senior Scientist, Bioanalytical Chemistry Dr. John Williams, Research Fellow, Drug Metabolism and Pharmacokinetics

ABSTRACT:

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of indole-containing analytes in biological matrices. The protocol utilizes 7-Deuterio-1-methylindole as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The described methodology is broadly applicable to the analysis of various indole derivatives, which are significant as biomarkers and in drug development.

Introduction

Indole-containing compounds are a critical class of molecules involved in numerous physiological and pathological processes. Accurate quantification of these analytes in complex biological samples is essential for clinical research, drug discovery, and diagnostics. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1][2] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the quantification of a representative analyte, 1-methylindole, using this compound as the internal standard.

Experimental

Materials and Reagents

-

Analytes and Internal Standard:

-

1-Methylindole (≥97% purity)

-

This compound (≥98% purity, D-enrichment ≥99%)

-

-

Solvents and Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Instrumentation

-

Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Preparation of Standard and Quality Control Samples

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-methylindole and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 1-methylindole primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.

-

Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the 1-methylindole working standard solutions into the blank biological matrix to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of the analyte and internal standard from the biological matrix.

-

Aliquoting: To 100 µL of the biological sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Precipitation: Add 400 µL of ice-cold acetonitrile to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Table 1: MRM Transitions for 1-Methylindole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Methylindole | 132.1 | 117.1 | 20 |

| This compound (IS) | 133.1 | 118.1 | 20 |

Data Analysis and Quantitative Results

The concentration of 1-methylindole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 2: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 50,000 | 0.025 |

| 1 | 2,480 | 49,500 | 0.050 |

| 5 | 12,600 | 50,500 | 0.250 |

| 10 | 25,200 | 50,100 | 0.503 |

| 50 | 124,500 | 49,800 | 2.500 |

| 100 | 251,000 | 50,200 | 5.000 |

| 500 | 1,255,000 | 50,100 | 25.050 |

Table 3: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low | 1.5 | 1.45 | 96.7 | 4.8 |

| Medium | 75 | 78.2 | 104.3 | 3.5 |

| High | 400 | 395.6 | 98.9 | 2.1 |

Visualizations

Caption: Sample preparation workflow for the quantification of indole-containing analytes.

Caption: Logical workflow of the LC-MS/MS analysis for analyte and internal standard.

Conclusion

This application note provides a detailed protocol for the quantification of indole-containing analytes in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high-quality data with excellent accuracy and precision. The described method is a valuable tool for researchers, scientists, and drug development professionals working with this important class of compounds.

References

Applications of 7-Deuterio-1-methylindole in Pharmacokinetic Studies

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmacokinetic (PK) research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Isotopic labeling, particularly with deuterium (²H), is a powerful technique to elucidate metabolic pathways and quantify the kinetic isotope effect (KIE). The substitution of a hydrogen atom with a deuterium atom can slow down the rate of metabolic reactions that involve the cleavage of that C-H bond, a phenomenon known as the deuterium kinetic isotope effect. This can lead to significant changes in the pharmacokinetic profile of a compound, including increased plasma exposure and a longer half-life.

7-Deuterio-1-methylindole is a deuterated analog of 1-methylindole. While 1-methylindole itself is not a therapeutic agent, it serves as a valuable scaffold in medicinal chemistry. Studying the pharmacokinetic profile of this compound in comparison to its non-deuterated counterpart can provide crucial insights into the metabolic stability of the indole ring system, particularly at the 7-position. This information is highly valuable for the design of new drug candidates based on the indole scaffold with improved pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies.

Principle of Application

The primary application of this compound is to investigate the impact of deuteration on the pharmacokinetics of 1-methylindole. The core hypothesis is that if the C-H bond at the 7-position of the indole ring is a site of significant metabolism (e.g., hydroxylation by cytochrome P450 enzymes), then the C-D bond in this compound will be cleaved at a slower rate. This will result in:

-

Reduced Metabolic Clearance: A lower rate of metabolism will lead to slower elimination of the drug from the body.

-

Increased Systemic Exposure: A reduced clearance will result in a higher area under the plasma concentration-time curve (AUC).

-

Increased Maximum Plasma Concentration (Cmax): Slower metabolism can lead to higher peak plasma concentrations.

-

Prolonged Half-life (t½): The time it takes for the plasma concentration to reduce by half will be extended.

By comparing the pharmacokinetic parameters of 1-methylindole and this compound, researchers can quantify the extent of metabolism occurring at the 7-position and determine if deuteration at this site is a viable strategy for optimizing the pharmacokinetic profile of indole-based drug candidates.

Data Presentation

The following tables present hypothetical yet plausible pharmacokinetic data derived from a simulated preclinical study in rats, comparing 1-methylindole and this compound following a single oral dose of 10 mg/kg.

Table 1: Pharmacokinetic Parameters of 1-methylindole vs. This compound in Rats (Oral Administration, 10 mg/kg)

| Parameter | 1-methylindole | This compound | Fold Change |

| Cmax (ng/mL) | 450 ± 50 | 720 ± 65 | 1.6 |

| Tmax (h) | 0.5 ± 0.1 | 0.75 ± 0.2 | 1.5 |

| AUC₀-t (ng·h/mL) | 1200 ± 150 | 2400 ± 200 | 2.0 |

| AUC₀-∞ (ng·h/mL) | 1250 ± 160 | 2550 ± 220 | 2.04 |

| t½ (h) | 2.5 ± 0.3 | 4.5 ± 0.5 | 1.8 |

| CL/F (L/h/kg) | 8.0 ± 0.9 | 3.9 ± 0.4 | 0.49 |

| Vd/F (L/kg) | 28.6 ± 3.2 | 25.2 ± 2.8 | 0.88 |

Table 2: In Vitro Metabolic Stability in Rat Liver Microsomes

| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| 1-methylindole | 150 ± 12 | 4.6 ± 0.4 |

| This compound | 70 ± 8 | 9.9 ± 1.1 |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of 1-methylindole and this compound following oral administration in rats.

Materials:

-

1-methylindole

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Male Sprague-Dawley rats (250-300 g)

-

Oral gavage needles

-

Blood collection tubes (containing K₂EDTA)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Animal Acclimatization: Acclimatize rats for at least 3 days prior to the study with free access to food and water.

-

Dosing Solution Preparation: Prepare dosing solutions of 1-methylindole and this compound in the vehicle at a concentration of 1 mg/mL for a 10 mg/kg dose.

-

Animal Dosing: Fast rats overnight prior to dosing. Administer a single oral dose of 10 mg/kg of either 1-methylindole or this compound via oral gavage (n=3-5 rats per compound).

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of 1-methylindole or this compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

In Vitro Metabolic Stability Study using Liver Microsomes

Objective: To assess the metabolic stability of 1-methylindole and this compound in rat liver microsomes.

Materials:

-

1-methylindole

-

This compound

-

Rat liver microsomes (RLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Protocol:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing rat liver microsomes (0.5 mg/mL) in phosphate buffer.

-

Substrate Addition: Add 1-methylindole or this compound to the incubation mixture at a final concentration of 1 µM.

-

Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg protein/mL)).

Visualizations

Method Development for the Quantitative Analysis of Indoles in Biological Matrices Using a Deuterated Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoles are a class of aromatic heterocyclic organic compounds that play a crucial role in various biological processes. They are tryptophan-derived metabolites produced by a wide range of bacteria and are recognized as important signaling molecules in both microbial communities and host-pathogen interactions.[1][2] In the context of drug development and clinical research, the accurate quantification of indoles in biological matrices is essential for understanding their physiological and pathological roles, as well as for assessing the impact of therapeutic interventions on the gut microbiome and host metabolism.

This application note provides a detailed methodology for the sensitive and selective analysis of indoles in biological samples, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as indole-d7, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantification.

Experimental

Materials and Reagents

-

Indole (analytical standard)

-

Indole-d7 (deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, serum)

Standard and Sample Preparation

2.2.1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve indole and indole-d7 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the indole primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the indole-d7 primary stock solution with a 50:50 methanol/water mixture.

2.2.2. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike the appropriate biological matrix with the indole working standard solutions to create calibration standards at various concentration levels.

-

Prepare QC samples at low, medium, and high concentrations in the same biological matrix.

-

Add the IS working solution to all calibration standards and QC samples to achieve a final concentration of 50 ng/mL.

2.2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard (indole-d7).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Conditions

2.3.1. Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

2.3.2. Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[3]

-